![molecular formula C22H24F3N B601908 Cinacalcet Impurity 16 CAS No. 802918-47-4](/img/new.no-structure.jpg)
Cinacalcet Impurity 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinacalcet Impurity 16 is a byproduct or degradation product associated with the synthesis and stability of cinacalcet hydrochloride, a calcimimetic agent used primarily to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug product .
准备方法
The preparation of Cinacalcet Impurity 16 involves several synthetic routes and reaction conditions. One method includes dissolving triphosgene in dichloromethane, stirring, and cooling to -5 to 0°C. Alkali is then added, followed by R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, stirred, and cooled to -5 to 0°C, with simultaneous addition of alkali and 3-(3-trifluoromethylphenyl)propanol. The mixture is heated to room temperature and stirred to obtain the final product . This process is designed to be simple, with easily available raw materials, high purity, and controllable reaction conditions .
化学反应分析
Cinacalcet Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triphosgene, dichloromethane, alkali, R-(+)-1-(1-naphthyl)ethylamine, and 3-(3-trifluoromethylphenyl)propanol . The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound . High-performance liquid chromatography (HPLC) is often used to analyze and separate these impurities .
科学研究应用
Background on Cinacalcet and Its Impurities
Cinacalcet is a calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. The efficacy of cinacalcet is closely tied to its purity, as impurities can impact both safety and therapeutic outcomes. Understanding and controlling these impurities is essential in pharmaceutical formulations to ensure patient safety and drug effectiveness .
Importance of Impurity Analysis
The presence of impurities can alter the pharmacokinetic and pharmacodynamic profiles of drugs. For cinacalcet, impurities such as Cinacalcet Impurity 16 can affect:
- Stability : Impurities can lead to degradation under stress conditions (e.g., oxidative stress), which may compromise drug integrity .
- Efficacy : Variations in impurity levels can influence the therapeutic effects and side effects experienced by patients .
- Regulatory Compliance : Regulatory bodies require stringent testing for impurities to ensure that pharmaceutical products meet safety standards before they reach the market .
Analytical Techniques for Impurity Detection
Various analytical methods have been developed to identify and quantify cinacalcet impurities, including this compound:
- High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities in cinacalcet formulations. The HPLC method allows for the precise measurement of impurity levels, ensuring compliance with regulatory standards .
- Stability-Indicating Methods : Research has focused on developing stability-indicating methods that can differentiate between cinacalcet and its impurities under various stress conditions (e.g., thermal, humidity) . These methods are crucial for assessing the shelf life and stability of cinacalcet products.
Case Study 1: Stability Testing
A study investigated the stability of cinacalcet hydrochloride under various stress conditions, revealing significant degradation when exposed to peroxide stress. The degradation products were well-resolved from cinacalcet, indicating the effectiveness of the developed analytical methods in monitoring impurity levels during stability testing .
Case Study 2: Quality Control
In a quality control setting, a robust HPLC method was validated for the determination of cinacalcet along with its process impurities. The method demonstrated high accuracy (regression coefficient > 0.999) and was capable of quantifying impurities at low concentrations (LOD values around 0.17 ppm) within acceptable ranges .
作用机制
While Cinacalcet Impurity 16 itself may not have a direct mechanism of action, understanding its formation and behavior is essential for the overall mechanism of cinacalcet hydrochloride. Cinacalcet hydrochloride works by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to reduced secretion of parathyroid hormone (PTH) and decreased serum calcium levels . This action helps manage conditions like secondary hyperparathyroidism and hypercalcemia .
相似化合物的比较
Cinacalcet Impurity 16 can be compared with other impurities and related compounds such as ®-(+)-1-(1-naphthyl)ethylamine, ®-N-benzyl-1-(1-naphthyl)ethylamine, (E)-2,3-dehydro-cinacalcet hydrochloride, and cinacalcet tertiary amine . These compounds share structural similarities but differ in their specific chemical properties and roles in the synthesis and stability of cinacalcet hydrochloride . The uniqueness of this compound lies in its specific formation pathway and its impact on the overall quality and safety of the pharmaceutical product .
生物活性
Cinacalcet is a calcimimetic agent primarily used for treating secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. Its mechanism involves enhancing the sensitivity of calcium-sensing receptors (CaSR) in the parathyroid gland, leading to decreased secretion of parathyroid hormone (PTH). However, impurities such as Cinacalcet Impurity 16 can influence its biological activity and pharmacological profile.
This compound, like its parent compound, modulates CaSR activity. This modulation is critical for regulating calcium and phosphate metabolism in the body. The biological activity of this impurity may differ in potency and efficacy compared to the main compound, which can have implications for drug safety and effectiveness.
In Vitro Studies
In vitro studies have demonstrated that Cinacalcet and its impurities can activate CaSR in various cell lines. For instance, Cinacalcet was shown to increase intracellular calcium levels and inhibit PTH release from parathyroid cells. The potency of this compound compared to the parent compound remains a subject of investigation, particularly regarding its allosteric effects on CaSR.
In Vivo Studies
Research involving animal models has indicated that cinacalcet administration results in a dose-dependent reduction in serum PTH levels and blood calcium levels. Specific studies have noted that impurities like this compound may alter these effects, potentially affecting therapeutic outcomes.
Case Studies
- Clinical Trial on SHPT : A randomized controlled trial assessed the effects of cinacalcet on bone and cardiovascular health in patients with SHPT undergoing dialysis. The trial indicated that cinacalcet significantly reduced iPTH levels but raised concerns about hypocalcemia, particularly associated with impurities like this compound .
- Meta-Analysis Findings : A meta-analysis highlighted that cinacalcet effectively reduces serum PTH and calcium levels while improving phosphate control. However, it also noted an increased risk of adverse effects such as nausea and hypocalcemia, which could be exacerbated by impurities .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of cinacalcet suggests that its metabolites, including potential impurities like this compound, may exhibit varying degrees of biological activity. Studies have shown that while cinacalcet is primarily eliminated through renal pathways, the presence of impurities can influence both absorption and elimination rates .
Comparative Data Table
The following table summarizes key findings related to the biological activity of Cinacalcet compared to its impurity:
Parameter | Cinacalcet | This compound |
---|---|---|
Mechanism | CaSR agonist | Potentially less effective |
PTH Reduction | Significant | Variable effectiveness |
Calcium Levels | Decreases serum calcium | May not have consistent effects |
Adverse Effects | Nausea, hypocalcemia | Potentially increased risk |
Pharmacokinetics | Renal clearance | May alter absorption/elimination |
属性
CAS 编号 |
802918-47-4 |
---|---|
分子式 |
C22H24F3N |
分子量 |
359.44 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。